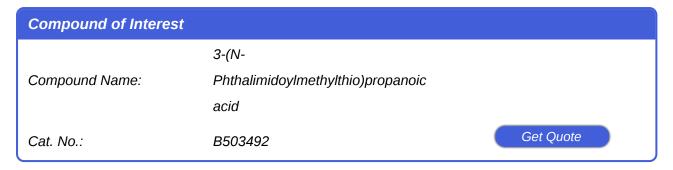


# Technical Guide: Spectroscopic and Synthetic Profile of 3-(NPhthalimidoylmethylthio)propanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3-(N-Phthalimidoylmethylthio)propanoic acid** (CAS No. 91570-07-9). Due to the limited availability of public experimental data, this guide presents a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this compound.

## **Proposed Synthesis**

A plausible and efficient method for the synthesis of **3-(N-Phthalimidoylmethylthio)propanoic acid** involves the nucleophilic substitution reaction of N-(chloromethyl)phthalimide with 3-mercaptopropanoic acid. In this reaction, the thiol group of 3-mercaptopropanoic acid acts as a nucleophile, displacing the chloride from N-(chloromethyl)phthalimide to form the desired thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol:



#### Materials:

- N-(chloromethyl)phthalimide
- 3-mercaptopropanoic acid
- Triethylamine (or another suitable non-nucleophilic base)
- Dichloromethane (or another suitable aprotic solvent)
- Deionized water
- Brine solution
- Anhydrous magnesium sulfate

#### Procedure:

- To a solution of 3-mercaptopropanoic acid (1.0 eq.) in dichloromethane, triethylamine (1.1 eq.) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- The mixture is stirred at 0 °C for 15-20 minutes.
- A solution of N-(chloromethyl)phthalimide (1.0 eq.) in dichloromethane is then added dropwise to the reaction mixture.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with deionized water and brine.
- The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude 3-(N-Phthalimidoylmethylthio)propanoic acid can be purified by recrystallization or column chromatography.



## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for 3-(N-

**Phthalimidoylmethylthio)propanoic acid**. These predictions are based on the analysis of its chemical structure and comparison with known data for structurally related compounds.

Table 1: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	-COOH
~7.85	Multiplet	2H	Aromatic protons (phthalimide)
~7.75	Multiplet	2H	Aromatic protons (phthalimide)
~4.90	Singlet	2H	N-CH <sub>2</sub> -S
~2.90	Triplet	2H	S-CH <sub>2</sub> -
~2.70	Triplet	2H	-CH2-COOH

Table 2: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~178	-СООН
~168	C=O (phthalimide)
~134	Aromatic CH (phthalimide)
~132	Quaternary aromatic C (phthalimide)
~124	Aromatic CH (phthalimide)
~40	N-CH <sub>2</sub> -S
~34	-CH <sub>2</sub> -COOH
~28	S-CH <sub>2</sub> -

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
~1770	Strong	C=O stretch (phthalimide, asymmetric)
~1710	Strong	C=O stretch (phthalimide, symmetric and carboxylic acid)
~1600	Medium	C=C stretch (aromatic)
~1400	Medium	C-N stretch
~720	Strong	C-H bend (aromatic, orthodisubstituted)

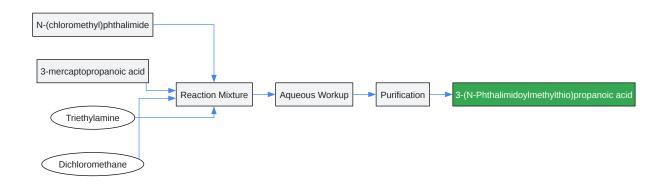
Table 4: Predicted Mass Spectrometry (MS) Data



m/z	Interpretation
281	[M] <sup>+</sup> (Molecular Ion)
236	[M - COOH]+
160	[Phthalimidomethyl cation, C <sub>9</sub> H <sub>6</sub> NO <sub>2</sub> ] <sup>+</sup>
147	[Phthalimide]+
132	[C <sub>8</sub> H <sub>4</sub> O <sub>2</sub> ] <sup>+</sup>
104	[C7H4O] <sup>+</sup>
76	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## **Mandatory Visualization**

The following diagram illustrates the proposed synthetic workflow for **3-(N-Phthalimidoylmethylthio)propanoic acid**.



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Caption: Proposed synthesis of 3-(N-Phthalimidoylmethylthio)propanoic acid.







Disclaimer: The spectroscopic data presented in this guide are predicted values and have not been experimentally verified from publicly accessible sources. This information is intended for research and informational purposes only. Experimental verification is recommended.

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